3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of a fluoro group, an oxoindoline moiety, and a benzenesulfonamide group, which collectively contribute to its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-oxoindoline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoindoline moiety to its corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including anticancer and anti-inflammatory properties.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby modulating cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and other indole-based molecules share structural similarities with 3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide.
Sulfonamide Derivatives: Other benzenesulfonamide compounds with different substituents also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a fluoro group, an oxoindoline moiety, and a benzenesulfonamide group. This combination imparts distinct biological activity and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-2-1-3-12(8-10)21(19,20)17-11-4-5-13-9(6-11)7-14(18)16-13/h1-6,8,17H,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPMSXDGWJBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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